7-Bromo-4-cloro-8-metilquinolina-3-carboxilato de etilo

Descripción general

Descripción

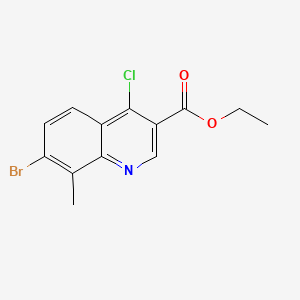

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11BrClNO2 and a molecular weight of 328.59 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Aplicaciones Científicas De Investigación

Biological Activities

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester exhibits several notable biological activities:

- Antimicrobial Properties : Compounds in the quinoline family are often studied for their antimicrobial effects. This particular compound has shown potential against various bacterial strains, making it a candidate for further development as an antibiotic .

- Anticancer Activity : Research indicates that modifications on the quinoline scaffold can significantly impact biological efficacy, particularly in cancer therapy. Studies have suggested that derivatives of this compound may inhibit specific cancer-related enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes linked to inflammatory processes and cancer progression. For instance, it may inhibit MMP-1, MMP-9, and MMP-13, which are critical in tissue remodeling during cancer metastasis .

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial activity of various quinoline derivatives, including 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several derivatives of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester and evaluated their effects on cancer cell lines. The findings suggested that specific modifications enhanced cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 7-bromo-4-chloro-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate: Similar in structure but with a different position of the methyl group.

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains a fluorine atom instead of a methyl group.

Uniqueness

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a compound belonging to the quinoline family, notable for its diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 314.56 g/mol. The unique structure features a quinoline core with bromine and chlorine substituents, which are believed to contribute to its potential pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key chemical properties include:

- Solubility : Varies based on solvent polarity.

- Reactivity : Exhibits typical reactions associated with quinoline derivatives, including electrophilic substitution and nucleophilic attack due to the presence of functional groups.

Biological Activities

Research into the biological activity of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is still emerging. However, similar quinoline derivatives have shown promising results in various biological assays:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Initial studies suggest that 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester may exhibit similar activities against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Quinoline compounds have been investigated for their anticancer effects. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : Recent studies on related quinoline derivatives indicate potential antiviral activity against viruses such as dengue and HIV. These compounds often act by inhibiting viral replication at early stages of the viral lifecycle .

The precise mechanism of action for 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially disrupting critical pathways involved in microbial and cancer cell survival. Similar compounds have been shown to affect:

- Enzyme inhibition : Targeting enzymes crucial for pathogen survival or cancer cell metabolism.

- DNA intercalation : Disrupting DNA replication in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate | Methyl group at position 7 | Antimicrobial, anticancer |

| Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | Fluorine atom at position 7 | Antiviral, antibacterial |

The unique substitution pattern of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester may lead to distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinoline derivatives:

- Antimicrobial Efficacy : A study reported that certain quinoline derivatives exhibited significant inhibition zones against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting that 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester could also be effective in similar assays .

- Anticancer Screening : In vitro assays demonstrated that related compounds induced apoptosis in various cancer cell lines, indicating that further exploration into the anticancer potential of this compound is warranted.

- Antiviral Activity : Research into quinoline derivatives has shown inhibitory effects against viruses such as HIV and dengue virus, with some compounds exhibiting low cytotoxicity while maintaining antiviral efficacy .

Propiedades

IUPAC Name |

ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOWOAIHNTYHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677853 | |

| Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-50-9 | |

| Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.